molecular formula C6H3ClN2S B2385102 5-Chloro-[1,3]thiazolo[4,5-b]pyridine CAS No. 1554348-39-8

5-Chloro-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B2385102
CAS No.: 1554348-39-8
M. Wt: 170.61
InChI Key: PSJRMADNSHSKKX-UHFFFAOYSA-N
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Description

5-Chloro-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The fusion of thiazole and pyridine rings creates a unique scaffold that can be modified to produce a variety of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,3]thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of thiazole derivatives, which are then subjected to cyclization reactions with pyridine derivatives under specific conditions. For example, the reaction of thiazole-4-carboxylic acid with 2-chloropyridine in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the annulation process. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,3]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Chloro-[1,3]thiazolo[4,5-b]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and antitumor activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-Chloro-[1,3]thiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The compound’s ability to interact with DNA and proteins is crucial for its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-[1,3]thiazolo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This compound’s distinct structure allows for a wide range of modifications, making it a versatile scaffold in drug discovery and development .

Properties

IUPAC Name

5-chloro-[1,3]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJRMADNSHSKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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